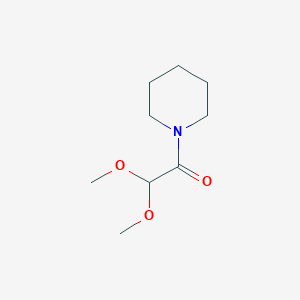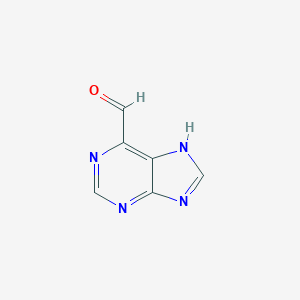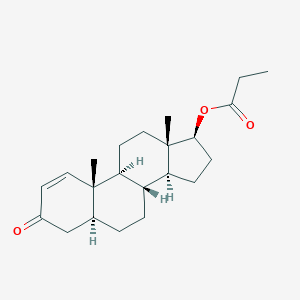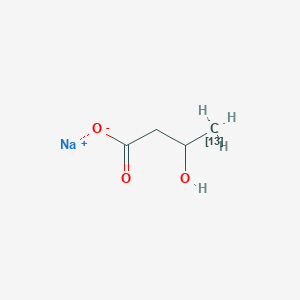
2,6-Di-tert-butyl-4-methylpyridine
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-methylpyridine is a chemical compound that is part of the pyridine family, which is a class of heterocyclic aromatic organic compounds. The molecule is characterized by the presence of two tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This substitution pattern imparts certain steric and electronic properties to the molecule, which can influence its reactivity and interaction with other chemical species.
Synthesis Analysis
The synthesis of 2,6-Di-tert-butyl-4-methylpyridine involves several steps, starting from tert-butyl alcohol and carbon monoxide, leading to the formation of an intermediate, 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate. This intermediate can then undergo further chemical transformations to yield the final product, 2,6-Di-tert-butyl-4-methylpyridine. The synthesis process may involve various reactions such as annulation, cyclization, condensation, rearrangements, and replacement reactions. The purification of the final product can be achieved using chromatographic techniques .
Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-methylpyridine is influenced by the bulky tert-butyl groups, which can prevent close packing of the molecules and hinder certain types of intermolecular interactions, such as π-π stacking. This steric hindrance can affect the overall conformation and packing of the molecules in the solid state. The presence of these groups can also influence the electronic properties of the pyridine ring by making it slightly electron-releasing .
Chemical Reactions Analysis
The reactivity of 2,6-Di-tert-butyl-4-methylpyridine in chemical reactions can be affected by the steric bulk of the tert-butyl groups. These groups can shield the pyridine ring from undergoing certain reactions or can direct the course of a reaction by limiting the approach of reactants to specific sites on the molecule. The electron-releasing nature of the tert-butyl groups may also have an impact on the electrophilic or nucleophilic character of the pyridine ring, thereby influencing its participation in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Di-tert-butyl-4-methylpyridine are determined by its molecular structure. The tert-butyl groups contribute to the molecule's overall bulkiness, which can affect its solubility in different solvents and its melting and boiling points. The electronic effects of these substituents can also influence the acidity or basicity of the pyridine nitrogen, its UV-Vis absorption characteristics, and its potential to participate in hydrogen bonding or other non-covalent interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2,6-Di-tert-butyl-4-methylpyridine (DBMP) is involved in various synthesis and chemical reactions. Anderson and Stang (2003) demonstrated its use in organic synthesis, highlighting its role in annulation, cyclization, and rearrangements, among other processes (Anderson & Stang, 2003). Similarly, Moulis et al. (1980) described the use of DBMP in distinguishing between different modes of initiation in cationic polymerization, proving its effectiveness in analyzing complex chemical processes (Moulis et al., 1980).
Use in Complex Chemical Synthesis
Balaban et al. (2004) explored the synthesis of a weak nucleophilic base, highlighting the significance of DBMP in the creation of complex chemical compounds. This study shows the compound's versatility in organic chemistry (Balaban et al., 2004).
Applications in Water Oxidation
Zong and Thummel (2005) researched the use of DBMP in the development of Ru complexes for water oxidation, indicating its potential in environmental and energy-related applications (Zong & Thummel, 2005).
Role in Intramolecular Reactions
Körte et al. (2015) demonstrated the role of DBMP in intramolecular pyridine-based Lewis-pairs, further proving its utility in advanced organic synthesis and reaction analysis (Körte et al., 2015).
Catalysis and Ligand Behavior
The application of DBMP in photochemical synthesis and characterization of polypyridine ruthenium(II) complexes was explored by Bonnet et al. (2003). This highlights its role in catalysis and as a ligand in complex reactions (Bonnet et al., 2003).
Safety And Hazards
Zukünftige Richtungen
2,6-Di-tert-butyl-4-methylpyridine has potential applications in the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . It can also be used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives, and as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives .
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZEKKZMFRULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191615 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid that slowly solidifies; mp = 31-32 deg C; [Merck Index] White or light brown solid; mp = 30-35 deg C; [Alfa Aesar MSDS] | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19505 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,6-Di-tert-butyl-4-methylpyridine | |
CAS RN |
38222-83-2 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38222-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038222832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38222-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83004E89V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















